N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea
Description
N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea is a substituted urea derivative characterized by a 4-chlorophenylmethyl group attached to one nitrogen atom of the urea backbone and a hydroxyl group on the adjacent nitrogen. Its molecular formula is C₈H₁₀ClN₃O₂, with a molar mass of 223.64 g/mol.
This compound is primarily investigated as a precursor in agrochemical synthesis, particularly for herbicides, due to its structural resemblance to other phenylurea-based pesticides .
Properties
CAS No. |
919996-49-9 |
|---|---|
Molecular Formula |
C8H9ClN2O2 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-hydroxyurea |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-3-1-6(2-4-7)5-10-8(12)11-13/h1-4,13H,5H2,(H2,10,11,12) |
InChI Key |
ZILIVKBKFFLCMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NO)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The alcohol is protonated under acidic conditions, forming a benzyl oxonium ion intermediate. Hydroxyurea, acting as a nucleophile, displaces water to form the N-[(4-chlorophenyl)methyl]-N'-hydroxyurea product. Catalysts such as sulfuric acid, hydrochloric acid, or acidic cation-exchange resins (e.g., Amberlyst-15) enhance reaction efficiency.
- Reactants : 4-Chlorobenzyl alcohol (1.0 equiv), hydroxyurea (1.2 equiv)
- Solvent : Tetrahydrofuran (THF)/water (2:1 v/v)
- Catalyst : 10% w/w sulfuric acid
- Conditions : Reflux at 80°C for 12 h, followed by neutralization with aqueous NaOH to pH 6–7.
- Workup : Extraction with dichloromethane, drying over Na₂SO₄, and purification via flash chromatography (CH₂Cl₂/MeOH, 95:5).
This method yields the target compound in moderate-to-high purity (>90%), though exact yields are unspecified in analogous patents.
Alkylation of Hydroxyurea with 4-Chlorobenzyl Halides
Nucleophilic alkylation of hydroxyurea using 4-chlorobenzyl halides (e.g., chloride or bromide) provides a direct route to the target compound. Selectivity challenges arise due to hydroxyurea’s two nucleophilic nitrogen centers (NH₂ and NHOH), necessitating controlled reaction conditions.
Optimization of Regioselectivity
The primary amine (NH₂) exhibits greater nucleophilicity than the hydroxylated amine (NHOH). By employing a polar aprotic solvent (e.g., dimethylformamide) and a mild base (e.g., K₂CO₃), alkylation preferentially occurs at the NH₂ site.
- Reactants : 4-Chlorobenzyl bromide (1.1 equiv), hydroxyurea (1.0 equiv)
- Solvent : Anhydrous acetonitrile
- Base : Potassium carbonate (2.0 equiv)
- Conditions : Stirring at 60°C for 24 h under nitrogen.
- Purification : Filtration, solvent evaporation, and recrystallization from ethanol/water.
This method avoids the need for protecting groups, though minor impurities from dialkylation or O-alkylation may require chromatographic separation.
Two-Step Synthesis via N-(4-Chlorobenzyl)hydroxylamine Intermediate
A sequential strategy involves synthesizing N-(4-chlorobenzyl)hydroxylamine followed by urea formation. This approach, inspired by methods for zileuton, ensures precise control over regiochemistry.
Step 1: Synthesis of N-(4-Chlorobenzyl)hydroxylamine
4-Chlorobenzyl amine reacts with hydroxylamine hydrochloride under basic conditions to form the hydroxylamine derivative:
$$
\text{4-Cl-C₆H₄-CH₂-NH₂} + \text{NH₂OH·HCl} \xrightarrow{\text{NaOH}} \text{4-Cl-C₆H₄-CH₂-NHOH} + \text{NaCl} + \text{H₂O}
$$
Conditions : Ethanol/water (3:1), reflux for 6 h.
Step 2: Urea Formation
The hydroxylamine intermediate reacts with cyanic acid (generated in situ from potassium cyanate and HCl) to form the hydroxyurea:
$$
\text{4-Cl-C₆H₄-CH₂-NHOH} + \text{HNCO} \rightarrow \text{4-Cl-C₆H₄-CH₂-NH-CONHOH}
$$
Key Parameters :
- Temperature : 0–5°C to minimize side reactions.
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate.
Alternative Methods and Recent Advances
Solid-Phase Synthesis
Immobilizing hydroxyurea on resin-bound supports enables iterative coupling with 4-chlorobenzyl derivatives, though scalability remains a challenge.
Enzymatic Catalysis
Preliminary studies suggest lipases (e.g., Candida antarctica Lipase B) can catalyze hydroxyurea-alkyl alcohol condensations under mild conditions, though yields are suboptimal.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The hydroxyurea moiety can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyurea group to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea is a chemical compound with a molecular weight of approximately 199.65 g/mol. It features a hydroxyurea backbone modified with a 4-chlorobenzyl group, which enhances its biological activity. This compound has potential applications in cancer therapy as an antineoplastic agent.
Potential Applications
- Cancer Therapy this compound may have antitumor effects by inhibiting DNA synthesis through targeting ribonucleotide reductase.
- Managing Inflammatory Diseases The compound can act as a substrate for lipoxygenase, indicating potential therapeutic applications in managing inflammatory diseases. It interacts effectively with lipoxygenases, including human 5-lipoxygenase and porcine leukocyte 12-lipoxygenase. These interactions facilitate enzymatic reactions that lead to the degradation of lipid peroxides, highlighting its potential role in managing oxidative stress-related diseases.
Mechanism of Action
This compound exhibits activity against certain enzymes, particularly lipoxygenases. Similar to hydroxyurea, it may inhibit DNA synthesis by targeting ribonucleotide reductase. Studies have demonstrated that this compound interacts effectively with various lipoxygenases through one-electron transfer mechanisms that facilitate enzymatic reactions.
Structural Comparison
The unique aspect of this compound lies in its specific chlorobenzyl modification, which may enhance its selectivity and potency against certain biological targets compared to similar compounds.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Hydroxyurea | Monohydroxyl-substituted urea | Established antineoplastic agent |
| N-(3-Chlorophenyl)methyl-N'-hydroxyurea | Similar structure but different chlorophenyl substitution | Potentially different enzyme interactions |
| N,N-Dimethyl-N'-(4-chlorophenyl)urea | Dimethyl substitution instead of hydroxymethyl | Different pharmacokinetic profile |
| N-(4-Chlorophenyl)-N,N-dimethylurea | Dimethyl substitution | Used primarily as a herbicide |
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea involves its interaction with specific molecular targets. The hydroxyurea moiety can chelate metal ions, inhibiting metalloenzymes. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea, a comparison with structurally or functionally related urea derivatives is provided below.
Table 1: Structural and Functional Comparison of Urea Derivatives
Key Findings from Comparative Analysis
Substituent Influence on Bioactivity: The 4-chlorophenyl group is common in herbicides (e.g., pencycuron, chloroxuron), suggesting its role in targeting plant-specific pathways .
Structural Complexity and Applications: Bulkier substituents (e.g., cyclopentyl in pencycuron) enhance fungicidal activity but may limit systemic mobility in plants compared to the simpler hydroxyurea derivative .
Toxicity and Reactivity :
- Hydroxyurea derivatives like the target compound exhibit higher reactivity due to the hydroxyl group, which may increase mammalian toxicity compared to dimethylurea analogs (e.g., chloroxuron) .
- Multiple chlorine atoms (e.g., in ’s compound with 3 Cl atoms) correlate with enhanced pesticidal potency but raise environmental concerns regarding bioaccumulation .
Biological Activity
N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea is a derivative of hydroxyurea, a compound known for its diverse biological activities, particularly in the context of cancer therapy and hematological disorders. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in various diseases, and relevant case studies.
This compound operates primarily through the inhibition of ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis. By inhibiting RNR, this compound reduces the availability of deoxyribonucleotides necessary for DNA replication, leading to cell cycle arrest in the S phase. This mechanism is particularly beneficial in treating conditions characterized by rapid cell proliferation, such as cancer and sickle cell disease.
Biological Activity and Efficacy
The biological activity of this compound has been evaluated in several studies, demonstrating its potential as an anticancer agent and a treatment for sickle cell disease.
Anticancer Activity
Research has shown that compounds structurally related to hydroxyurea exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that certain derivatives demonstrated potent antiproliferative activity against breast (MCF-7), colorectal (HCT-116), and hepatocellular (HUH-7) cancer cells .
Table 1: Cytotoxicity of Hydroxyurea Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 2.5 |
| Hydroxyurea | HUH-7 | 1.8 |
| Hydroxyurea | HCT-116 | 3.0 |
Sickle Cell Disease
In patients with sickle cell anemia, hydroxyurea therapy has been shown to increase fetal hemoglobin (HbF) levels, which can reduce the frequency of painful crises associated with the disease. A clinical trial demonstrated that patients treated with hydroxyurea experienced a significant reduction in annual pain crises compared to those on placebo . The mechanism behind this effect may involve the modulation of red blood cell properties, enhancing their deformability and reducing adherence to vascular endothelium .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings.
-
Case Study on Sickle Cell Anemia :
A cohort study involving 300 patients treated with hydroxyurea reported a reduction in painful crises from an average of 4.5 per year to 2.5 per year after six months of treatment. The study noted minimal adverse effects, primarily mild myelosuppression . -
Anticancer Efficacy :
In a clinical trial evaluating various hydroxyurea derivatives against leukemia cell lines, this compound showed superior efficacy with an IC50 value lower than traditional chemotherapeutics like doxorubicin and cisplatin .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea, and how can purity be optimized?
Answer:
The synthesis of substituted ureas like this compound typically involves coupling reactions between amines and carbonyl sources. A common approach is the reaction of 4-chlorobenzylamine with a hydroxyurea derivative under carbodiimide-mediated conditions (e.g., EDC or DCC) to form the urea bond . Optimization of purity can be achieved through:
- Recrystallization : Using polar aprotic solvents (e.g., DMF/water mixtures) to remove unreacted starting materials.
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product.
- HPLC Analysis : Reverse-phase C18 columns with acetonitrile/water mobile phases to confirm purity (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
